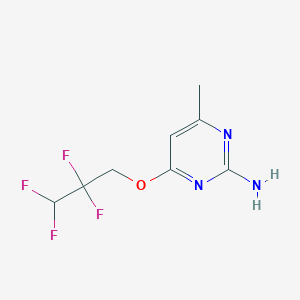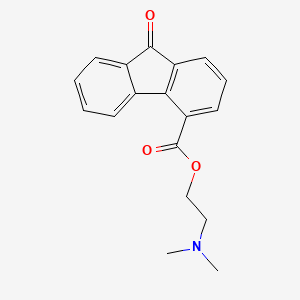
2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate is a chemical compound with the molecular formula C18H17NO3.
Preparation Methods
The synthesis of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate typically involves the reaction of 9-hydroxyfluorene-9-carboxylic acid with 2-dimethylaminoethyl chloride. The reaction is carried out in the presence of a solvent such as toluene and requires refluxing for several hours. The resulting product is then purified through crystallization from a mixture of isopropanol and ethanol .
Chemical Reactions Analysis
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate involves its interaction with central and peripheral muscarinic anticholinergic receptors. The compound exhibits pronounced central muscarinic anticholinergic activity, which contributes to its potential therapeutic effects in treating depressive and anxiety disorders .
Comparison with Similar Compounds
2-(Dimethylamino)ethyl 9-oxo-9H-fluorene-4-carboxylate can be compared with other similar compounds, such as:
2-(Diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate: This compound has similar structural properties but differs in its pharmacological activity and toxicity profile.
9-Fluorenone-4-carboxylic acid: Another derivative of fluorenecarboxylic acid, which has different chemical and physical properties.
Properties
CAS No. |
5088-97-1 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 9-oxofluorene-4-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-19(2)10-11-22-18(21)15-9-5-8-14-16(15)12-6-3-4-7-13(12)17(14)20/h3-9H,10-11H2,1-2H3 |
InChI Key |
WFYVZBALZLPYLG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC=CC2=C1C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B14148265.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
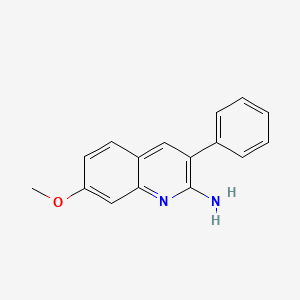
![2-(3,4-dimethoxyphenyl)-5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14148281.png)
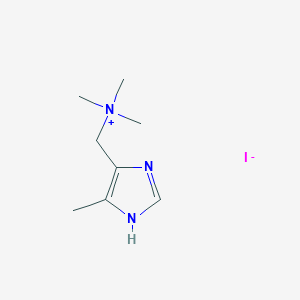
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)
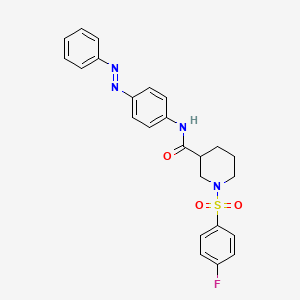
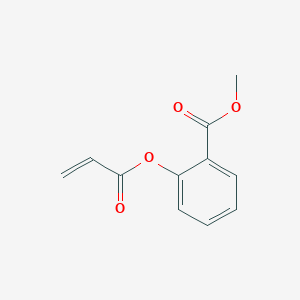
![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)

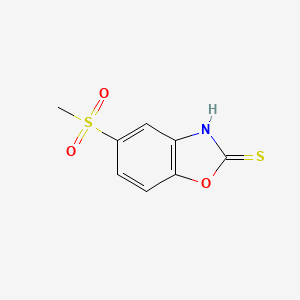
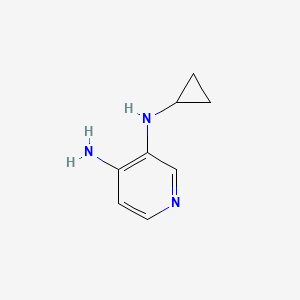
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)
